Cefazedone Impurity 4

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

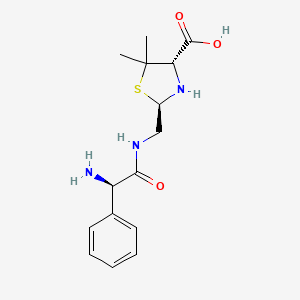

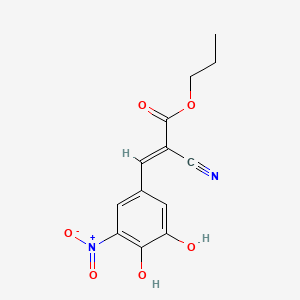

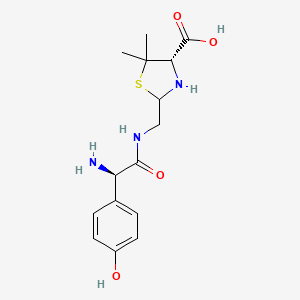

Cefazedone Impurity 4 is an impurity of Cefazedone . It has a molecular formula of C15H13Cl2N3O5S and a molecular weight of 418.26 . Cefazedone is a semisynthetic first-generation cephalosporin with antibacterial activity .

Synthesis Analysis

The synthesis of Cefazedone involves several steps, including the reaction of compound II with 7-ACA to prepare compound III, and the reaction of compound III with compound IV to produce the finished product, Cefazedone . The synthetic route is simple, the reaction conditions are mild, and the production cost is low . This makes it suitable for industrial production .Chemical Reactions Analysis

Impurities in pharmaceuticals like Cefazedone Impurity 4 are usually unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation or upon aging of both API and formulation . These impurities can be inorganic, organic chemicals, or residual solvents that define the quality and properties of a specific product .科学的研究の応用

Toxicity and Pharmacokinetics

- Toxicity of Cephalosporins Including Cefazedone : Cefazedone, along with other cephalosporins like cefazolin sodium, has been examined for its teratogenic effects, particularly focusing on a common impurity, 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD). This study using the zebrafish embryo toxicity test highlighted the potential teratogenic effect of cefazedone and the need for quality control limits of MMTD (Zhang, Meng, Li, & Hu, 2010).

- Pharmacokinetics of Cefazedone : Research on pharmacokinetic properties of cefazedone in humans, including its concentration in plasma, helps in understanding how the drug and its impurities are processed in the body. This is essential for determining safe and effective dosages (Wu, Qian, Guo, Tang, Xiang, & Zheng, 2010).

Impurity Profiling and Detection Techniques

- Capillary Electrophoresis for Impurity Profiling : A comprehensive review of capillary electrophoresis (CE) highlighted its utility in impurity profiling of drugs, including cephalosporins like cefazedone. This is critical for identifying and quantifying impurities in pharmaceuticals (Shah, Patel, Tripathi, & Vyas, 2021).

- Characterization of Allergenic Impurities in Cephalosporins : The separation and characterization of allergenic polymerized impurities from cephalosporin, including cefazedone, using two‐dimensional chromatography and mass spectrometry, provide insights into the impurities that may cause allergic reactions (Xu, Wang, Zhu, Tang, & Wang, 2018).

Clinical Applications and Safety

- Clinical Pharmacology of Cefazedone : Comparative studies of cefazedone and other cephalosporins in healthy volunteers shed light on their pharmacokinetics, safety, and efficacy. This is crucial for understanding the therapeutic potential of cefazedone and its impurities (Pabst, Leopold, Ungethüm, & Dingeldein, 1979).

- Cephalosporin-Induced Changes in Canine Bone Marrow : Research on the effects of cefazedone on canine bone marrow helps in understanding its potential hematological impacts, which is vital for assessing its safety profile (Deldar, Lewis, Bloom, & Weiss, 1988).

特性

CAS番号 |

70149-63-2 |

|---|---|

製品名 |

Cefazedone Impurity 4 |

分子式 |

C15H13Cl2N3O5S |

分子量 |

418.26 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-3-methyl-8-oxo-, (6R-trans)- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-Desmethyl Istradefylline

160434-48-0

Cyclopentylalbendazole

77723-30-9

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)